molecular formula C16H15N3O3S B2679480 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-33-4

7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2679480
CAS No.: 898412-33-4
M. Wt: 329.37
InChI Key: POFLFRFRZIPPPG-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. Key structural features include:

  • 5-Oxo group: Contributes to electron-withdrawing effects and planarization of the pyrimidine ring .

Thiazolo[3,2-a]pyrimidines are of interest due to their pharmacological properties, including antimicrobial and anti-inflammatory activities . Substituent variations at positions 5, 6, and 7 significantly modulate their physicochemical and biological behaviors.

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(3-phenylpropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13(17-8-4-7-11-5-2-1-3-6-11)12-14(21)18-16-19(15(12)22)9-10-23-16/h1-3,5-6,9-10,21H,4,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFLFRFRZIPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in an appropriate solvent, such as methanol or ethanol, in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition is often due to the compound’s ability to mimic the structure of natural substrates or ligands, thereby blocking the active site or binding site of the target molecule .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogs:

Compound Name & Source Substituents & Functional Groups Key Structural Observations
Target Compound 7-OH, 5-oxo, N-(3-phenylpropyl)carboxamide Likely puckered pyrimidine ring (based on analogs); potential H-bonding via OH and amide .
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (position 5), methyl (position 7), ester (position 6) π-halogen interactions observed in crystal packing; planar pyrimidine ring.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl (position 5), methyl (position 7), N-phenylcarboxamide (position 6) Methoxy group enhances electron density; carboxamide participates in H-bonding .
Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 7-OH, ester (position 6) Puckered pyrimidine ring (flattened boat conformation) confirmed via X-ray .
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-... Fluorophenyl groups (positions 5 and 2), methyl (position 7), ester (position 6) Dihedral angles of 84.8° and 9.6° between thiazole and benzene rings; C—H···F/O interactions .
Key Observations:
  • Position 7 : Hydroxy groups (target compound, ) increase polarity and H-bonding capacity compared to methyl substituents ().
  • Position 6 : Carboxamides (target compound, ) improve stability over esters () due to reduced hydrolysis susceptibility.
  • Position 5 : Aromatic substituents (e.g., bromophenyl , methoxyphenyl ) influence electronic properties and crystal packing via π-interactions.

Physicochemical Properties and Interactions

  • Hydrogen Bonding : The 7-hydroxy group in the target compound and analogs () facilitates intermolecular H-bonding, enhancing crystalline stability. Carboxamide groups further contribute to this .
  • Crystal Packing : Compounds with halogen substituents (e.g., bromine , fluorine ) exhibit π-halogen and C—H···X interactions, whereas methoxy groups engage in weaker van der Waals forces .

Biological Activity

The compound 7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to This compound have shown significant efficacy against M-HeLa (cervical adenocarcinoma) cells and other tumor lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundM-HeLaTBD
2-hydroxy−3-methoxybenzylidenethiazolo[3,2-a]pyrimidinesMCF-7TBD
Thiazolo[3,2-a]pyrimidine derivative 1PC3TBD
Thiazolo[3,2-a]pyrimidine derivative 2Hutu 80 (duodenal adenocarcinoma)TBD

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]pyrimidines have demonstrated antimicrobial activity. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity.

Antidiabetic and Anti-inflammatory Effects

Some thiazolo[3,2-a]pyrimidine derivatives have been reported to possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Furthermore, they exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

The biological activity of This compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Some compounds in this class have been identified as positive allosteric modulators of NMDA receptors, which are crucial in various neurological processes.
  • DNA Intercalation : Certain derivatives may intercalate into DNA strands, disrupting replication and transcription processes in rapidly dividing cells.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolo[3,2-a]pyrimidines demonstrated that certain modifications at the C5 position significantly enhanced cytotoxicity against HeLa cells compared to standard chemotherapeutics like Sorafenib .

Case Study 2: Antimicrobial Activity

Another investigation revealed that a specific thiazolo[3,2-a]pyrimidine derivative exhibited potent antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics .

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